molecular formula C13H10N2O2 B2512975 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one CAS No. 123520-96-7

1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one

Cat. No.: B2512975
CAS No.: 123520-96-7
M. Wt: 226.235
InChI Key: BCFQSKMCVGWWPK-UHFFFAOYSA-N
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Description

1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.235. The purity is usually 95%.
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Biological Activity

1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyridoindole structure. The reaction conditions such as temperature and solvent choice are optimized to achieve high yields.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)1.60Induces apoptosis and inhibits proliferation
HepG2 (Liver)5.00Significant reduction in cell viability
A549 (Lung)2.85Inhibits colony formation

These findings suggest that the compound may act as a microtubule-destabilizing agent, disrupting normal cellular functions and leading to cancer cell death .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. It may modulate signal transduction pathways and induce apoptosis through caspase activation .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . The structure-activity relationship (SAR) analysis indicates that certain molecular features enhance its anti-inflammatory potency.

Case Studies

  • Study on MDA-MB-231 Cells : In a recent study, treatment with this compound at concentrations ranging from 1 µM to 10 µM resulted in significant morphological changes in MDA-MB-231 cells and increased caspase-3 activity by up to 57% at higher concentrations .
  • LPS-Induced Inflammation Model : In an animal model of sepsis induced by LPS, administration of the compound significantly reduced serum levels of inflammatory markers and improved survival rates compared to control groups .

Properties

IUPAC Name

1-acetyl-2,9-dihydropyrido[3,4-b]indol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-7(16)12-13-10(4-5-14-12)9-3-2-8(17)6-11(9)15-13/h2-6,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGDUIMHOHABOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C3C=CC(=O)C=C3N2)C=CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.